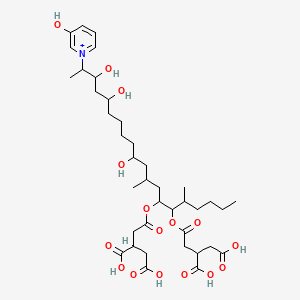

Fumonisin FP1

Descripción

Propiedades

Número CAS |

182063-58-7 |

|---|---|

Fórmula molecular |

C39H62NO16+ |

Peso molecular |

800.9 g/mol |

Nombre IUPAC |

2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C39H61NO16/c1-5-6-10-24(3)37(56-36(50)20-27(39(53)54)18-34(47)48)32(55-35(49)19-26(38(51)52)17-33(45)46)16-23(2)15-28(41)11-7-8-12-29(42)21-31(44)25(4)40-14-9-13-30(43)22-40/h9,13-14,22-29,31-32,37,41-42,44H,5-8,10-12,15-21H2,1-4H3,(H4-,43,45,46,47,48,51,52,53,54)/p+1 |

Clave InChI |

PUBXIIADYBXHSN-UHFFFAOYSA-O |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

SMILES canónico |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Sinónimos |

fumonisin FP(1) fumonisin FP1 |

Origen del producto |

United States |

Producing Organisms and Environmental Factors Influencing Fumonisin Fp1 Biosynthesis

Fungal Species Implicated in Fumonisin FP1 Production

The ability to synthesize fumonisins is distributed across several fungal species, primarily within the Fusarium and Aspergillus genera. However, the production of the Fumonisin P (FP) series, including FP1, is more narrowly attributed.

Primary Producers: Fusarium verticillioides (formerly F. moniliforme) and Fusarium proliferatum

Fusarium verticillioides and Fusarium proliferatum are recognized as the principal producers of fumonisins, contaminating crops such as maize, wheat, and rice worldwide. researchgate.netmdpi.comfrontiersin.org These two species are responsible for producing a wide array of fumonisin analogues, including the A, B, C, and P series. researchgate.netfrontiersin.org The genetic blueprint for fumonisin synthesis is contained within a cluster of genes known as the FUM cluster. rug.nljst.go.jp This gene cluster is well-characterized in F. verticillioides and has a conserved order and orientation in F. proliferatum, indicating a shared capability for producing the various fumonisin analogues. jst.go.jpresearchgate.netmdpi.com Research has specifically identified F. verticillioides as a producer of FP analogues, including FP1, in culture. researchgate.net Given their shared genetic machinery for fumonisin biosynthesis, both F. verticillioides and F. proliferatum are considered the primary sources of this compound. researchgate.net

Other Fumonisin-Producing Fungal Genera and Species and Relevance to FP1 Production

While other fungal species are known to produce fumonisins, their relevance to FP1 production is not well-established. Species within the Aspergillus genus, particularly Aspergillus niger and the closely related Aspergillus welwitschiae, have been identified as producers of B-series fumonisins, specifically Fumonisin B2 (FB2), Fumonisin B4 (FB4), and Fumonisin B6 (FB6). mdpi.comnih.govplos.org These species are common contaminants of various food products, including grapes, dried fruits, and coffee beans. ital.sp.gov.brelsevier.es

Environmental Determinants of this compound Biosynthetic Output

The production of fumonisins, including FP1, by toxigenic fungi is not constant. It is a complex process heavily influenced by a range of environmental and nutritional factors that affect fungal growth and the expression of the FUM gene cluster. jst.go.jp

Influence of Anaerobic and Aerobic Conditions on Fumonisin P Analogues Accumulation

The availability of oxygen is a critical determinant in the profile of fumonisin analogues produced by Fusarium species. Research has demonstrated a significant shift in the biosynthesis from B-series fumonisins to P-series fumonisins under anaerobic (oxygen-deficient) conditions. gov.mb.ca

In one pivotal study, the production of FP1 was found to be substantially enhanced in anaerobic cultures of Fusarium. While aerobically grown cultures produced FP1 at levels that were only 2-4% of the amount of FB1, cultures grown under anaerobic conditions produced FP1 at levels ranging from 20% to 35% of the FB1 concentration. researchgate.netresearchgate.net This indicates that the absence of oxygen is a key environmental trigger for the high-level production of the Fumonisin P series.

| Condition | FP1 Level (Relative to FB1) | Reference |

|---|---|---|

| Aerobic | 2-4% | researchgate.netresearchgate.net |

| Anaerobic | 20-35% | researchgate.netresearchgate.net |

Impact of Substrate Composition and Nutrient Availability on Fumonisin Biosynthesis

Carbon Sources: The type of carbohydrate available to the fungus can significantly impact toxin synthesis. Studies on F. verticillioides have shown that amylopectin, a component of starch found in maize, and its derivative dextrin, are potent inducers of fumonisin biosynthesis. rug.nlppjonline.org This suggests that the composition of the host plant is a key factor in determining the level of contamination.

Effects of Temperature and Water Activity on Fumonisin-Producing Fungal Growth and this compound Production

Temperature and water activity (aW) are two of the most important environmental factors that control fungal growth and mycotoxin production. The optimal conditions for fungal growth are often different from the optimal conditions for toxin production.

For the primary FP1-producing fungi, F. verticillioides and F. proliferatum, growth rates generally increase with higher temperatures (up to an optimum) and higher water activity. researchgate.netugent.be However, maximum fumonisin production often occurs at temperatures that are suboptimal for growth. researchgate.net For example, F. proliferatum may grow best at 30°C, but this temperature yields the poorest fumonisin output, with optimal production occurring between 15°C and 25°C at high water activity (aW >0.95). researchgate.netugent.be Similarly, F. verticillioides grows well at 25°C, but FB1 production has been observed to increase at a lower temperature of 15°C. mdpi.com Fumonisin production is generally not detected at low water activities (e.g., aW ≤0.96). researchgate.net

For Aspergillus species like A. niger and A. welwitschiae, a similar divergence is seen. Optimal growth can occur at 35°C, but the highest production of B-series fumonisins was observed at a cooler temperature of 20°C, with high water activity (aW 0.98). mdpi.comresearchgate.net No fumonisin production was noted at 35°C, regardless of the water activity level. researchgate.net

| Organism | Factor | Optimal Range for Growth | Optimal Range for Fumonisin Production | Reference |

|---|---|---|---|---|

| Fusarium proliferatum | Temperature | ~30°C | 15-25°C | researchgate.netugent.be |

| Water Activity (aW) | >0.95 | >0.95 | researchgate.net | |

| Fusarium verticillioides | Temperature | 25-30°C | ~15-25°C | mdpi.commdpi.comscielo.br |

| Water Activity (aW) | ~0.98 | ~0.98 | mdpi.com | |

| Aspergillus welwitschiae | Temperature | ~35°C | ~20°C | mdpi.comresearchgate.net |

| Water Activity (aW) | ~0.98 | ~0.98 | mdpi.comresearchgate.net |

Note: Fumonisin production data for Fusarium and Aspergillus species in this table primarily refer to the more commonly studied B-series fumonisins.

Role of pH in Fumonisin Biosynthesis Regulation

The ambient pH of the growth medium is a critical environmental factor influencing the production of fumonisins. Research indicates that acidic conditions generally favor the biosynthesis of these mycotoxins. ppjonline.org In Fusarium proliferatum, enhanced production of Fumonisin B1 (FB1) was observed under acidic pH conditions ranging from 3.0 to 4.0, particularly when well-aerated. ppjonline.org Similarly, for Fusarium verticillioides, a pH of 5 was found to be optimal for fumonisin production. nih.gov The biosynthesis of fumonisins is significantly repressed under alkaline conditions. nih.gov

This pH-dependent regulation is mediated by specific genes. The gene PAC1 acts as a transcriptional repressor of fumonisin structural genes, and its activity is crucial for the fungus's ability to grow in alkaline environments. nih.govnih.gov Disruption of the PAC1 gene in F. verticillioides leads to increased FB1 production compared to the wild-type strain, and notably, the mutant strain can produce FB1 even under alkaline conditions where it is normally repressed. nih.gov The regulation of the fumonisin (FUM) gene cluster is influenced by multiple environmental factors, including pH. frontiersin.orgfrontiersin.org Studies on the stability of fumonisins in food matrices have also shown that pH can influence their chemical structure, though fumonisins in maize dough appeared more stable at a pH of 5.5 compared to more acidic (3.5) or neutral (7.5) conditions during baking. mdpi.com

Light Exposure and its Modulation of Fumonisin Production

Light is an important environmental signal that modulates various physiological processes in fungi, including the biosynthesis of secondary metabolites like fumonisins. nih.gov Exposure to light, particularly within the visible spectrum, has been shown to significantly stimulate fumonisin production compared to incubation in darkness. nih.govnih.gov

In a study on Fusarium verticillioides, wavelengths across the visible spectrum, from red (627 nm) to blue (470-455 nm), stimulated growth and increased fumonisin production by as much as 150% compared to dark conditions. nih.gov Conversely, short-wave blue light (390 nm) and high-intensity blue light (1700 lx) were found to reduce both fungal growth and fumonisin production. nih.gov White pulsing light also halved fumonisin production without affecting growth. nih.gov Similar findings were reported for F. proliferatum, where light exposure generally increased the growth rate. nih.gov Wavelengths at both ends of the visible spectrum had a marked stimulating effect on the production of FB1 and Fumonisin B2 (FB2). nih.gov The stimulatory effect of light on mycotoxin synthesis is correlated with the increased expression of key biosynthetic genes, including FUM1 and the regulatory gene FUM21. nih.govnih.gov

Table 1: Effect of Light Wavelength on Fumonisin Production in Fusarium species

This table summarizes research findings on how different light wavelengths modulate fumonisin biosynthesis compared to dark conditions.

| Light Wavelength/Color | Effect on Fumonisin Production | Fungal Species | Reference |

|---|---|---|---|

| Red (627 nm) | ~40-fold increase | F. proliferatum | nih.gov |

| Red (627 nm) | Stimulated production by up to 150% | F. verticillioides | nih.gov |

| Blue (470-455 nm) | ~35-fold increase | F. proliferatum | nih.gov |

| Blue (470-455 nm) | Stimulated production by up to 150% | F. verticillioides | nih.gov |

| Royal Blue | ~20-fold increase | F. proliferatum | nih.gov |

| Green | ~10-fold increase | F. proliferatum | nih.gov |

| Yellow | ~5-fold increase | F. proliferatum | nih.gov |

| White | ~3-fold increase | F. proliferatum | nih.gov |

| White (pulsing) | Reduced by 50% | F. verticillioides | nih.gov |

| Short-wave Blue (390 nm) | Reduced by up to 85% | F. verticillioides | nih.gov |

Genetic Regulation of this compound Biosynthesis

The production of fumonisins is a genetically controlled process, governed by a dedicated gene cluster and a network of regulatory genes that respond to various internal and external signals.

Overview of the Fumonisin (FUM) Gene Cluster and its Constituent Genes

The genes required for fumonisin biosynthesis are organized into a contiguous cluster known as the FUM gene cluster. frontiersin.org In the primary producing fungi, Fusarium verticillioides and Fusarium proliferatum, this cluster spans approximately 42 kb and contains 16 to 17 co-expressed genes. nih.govresearchgate.netjst.go.jp The organization and orientation of the genes within the cluster are highly conserved between these two species. jst.go.jp

The FUM cluster encodes a suite of enzymes and proteins necessary for the step-by-step assembly of the fumonisin molecule. mdpi.com Key genes include:

FUM1 : Encodes a polyketide synthase (PKS), a large, multifunctional enzyme that synthesizes the linear polyketide backbone of the fumonisin molecule. frontiersin.orgjst.go.jpfrontiersin.org Its disruption abolishes fumonisin production. mdpi.com

FUM8 : Encodes an aminotransferase that condenses the polyketide backbone with the amino acid alanine. jst.go.jpfrontiersin.org

Hydroxylating Enzymes : Several genes encode cytochrome P450 monooxygenases and a dioxygenase responsible for hydroxylations at specific carbons of the backbone. These include FUM3 (C-5 hydroxylation), FUM6 (C-14 and C-15 hydroxylation), and FUM12 (C-10 hydroxylation). ppjonline.orgjst.go.jp

FUM13 : Encodes a C-3 carbonyl reductase that reduces a carbonyl group to a hydroxyl group. ppjonline.orgjst.go.jp

Esterification Genes : A set of genes, including FUM7, FUM10, FUM11, and FUM14, are required for the addition of two tricarballylic acid moieties to the hydroxylated backbone. jst.go.jpfrontiersin.org

FUM19 : Codes for a protein similar to ABC transporters, which is believed to export the toxin out of the fungal cell, potentially providing self-protection. frontiersin.orgresearchgate.net

FUM21 : A regulatory gene located within the cluster that encodes a Zn(II)2Cys6 transcription factor. jst.go.jpmdpi.comfrontiersin.org

A homologous FUM gene cluster is also found in some species of Aspergillus, such as A. niger. researchgate.net However, the Aspergillus cluster lacks a homolog of the FUM2 gene, which is consistent with its production of FB2, a fumonisin analogue that lacks the C-10 hydroxyl group. mdpi.com

Regulatory Gene Networks Controlling this compound Production (e.g., PAC1, FCC1, ZFR1, FUM1, FUM3, FUM14, FUM21)

The regulation of fumonisin biosynthesis is complex, involving both the pathway-specific regulator FUM21 and several other regulatory genes located outside the FUM cluster. ppjonline.org These genes form a network that integrates environmental signals to control the expression of the biosynthetic (FUM) genes.

FUM21 : As a pathway-specific transcription factor, FUM21 positively regulates the expression of other FUM genes and is essential for high levels of fumonisin production. nih.govfrontiersin.org Its deletion significantly reduces or abolishes toxin synthesis. mdpi.com

PAC1 : This gene encodes a transcription factor that mediates the fungal response to ambient pH. nih.gov It acts as a repressor of fumonisin biosynthesis, particularly under alkaline conditions. nih.gov

FCC1 : This gene encodes a cyclin-like protein that functions as a positive regulator of both fumonisin biosynthesis and fungal conidiation. nih.gov

ZFR1 : Identified as a zinc binuclear cluster-type protein, ZFR1 is a positive regulator of fumonisin biosynthesis. nih.govnih.gov Its deletion severely impairs FB1 production without affecting normal fungal growth. nih.gov Evidence suggests that the function of ZFR1 is dependent on FCC1, indicating they operate in the same regulatory pathway. nih.gov In contrast, PAC1 and FCC1 appear to regulate fumonisin biosynthesis independently of each other. nih.gov

Structural Genes as Regulatory Checkpoints : The expression levels of key structural genes like FUM1, FUM3, and FUM14 are tightly controlled and often correlate with the amount of fumonisin produced. frontiersin.orgmdpi.com Studies have shown that the expression of FUM1, FUM14, and FUM19 can be particularly indicative of active fumonisin synthesis. frontiersin.org

Table 2: Key Genes Involved in Fumonisin Biosynthesis and Regulation

This table outlines the functions of essential genes within the FUM cluster and external regulatory genes that control fumonisin production.

| Gene | Location | Function | Reference |

|---|---|---|---|

| FUM1 | FUM Cluster | Polyketide Synthase (PKS); creates the carbon backbone. | jst.go.jpfrontiersin.org |

| FUM3 | FUM Cluster | Dioxygenase; catalyzes hydroxylation at C-5. | ppjonline.orgjst.go.jp |

| FUM8 | FUM Cluster | Aminotransferase; condenses polyketide with alanine. | jst.go.jpfrontiersin.org |

| FUM13 | FUM Cluster | Carbonyl Reductase; reduces C-3 carbonyl group. | ppjonline.orgjst.go.jp |

| FUM14 | FUM Cluster | Condensation-domain protein; involved in tricarballylic acid esterification. | jst.go.jpmdpi.com |

| FUM19 | FUM Cluster | ABC Transporter; likely involved in toxin export. | frontiersin.orgresearchgate.net |

| FUM21 | FUM Cluster | Zn(II)2Cys6 transcription factor; positive pathway-specific regulator. | nih.govfrontiersin.org |

| PAC1 | Outside Cluster | Transcription factor; represses fumonisin synthesis at alkaline pH. | nih.govnih.gov |

| FCC1 | Outside Cluster | Cyclin-like protein; positive regulator of fumonisin synthesis. | nih.govnih.gov |

| ZFR1 | Outside Cluster | Zinc binuclear cluster protein; positive regulator of fumonisin synthesis. | nih.govnih.gov |

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The control of fumonisin production occurs at multiple molecular levels.

Transcriptional Regulation : This is the primary level of control, where the rate of FUM gene transcription is modulated. Transcription factors like FUM21 and ZFR1 bind to specific DNA sequences in the promoter regions of FUM genes to activate their expression. nih.govfrontiersin.org Conversely, repressors like PAC1 prevent transcription under non-permissive conditions (e.g., high pH). nih.gov Regulation is also achieved through chromatin remodeling. Histone deacetylases (HDACs), such as FvHos2 and FvRpd3 in F. verticillioides, can remove acetyl groups from histones, altering chromatin structure to regulate the accessibility of FUM genes to the transcriptional machinery. mdpi.com FvHos2 and FvRpd3 positively affect FB1 production, while other HDACs act as negative regulators, demonstrating a complex epigenetic layer of control. mdpi.com

Post-Transcriptional Regulation : Evidence suggests that fumonisin biosynthesis is also controlled after the mRNA has been transcribed. ppjonline.org A key observation supporting this is the discrepancy between the optimal temperatures for gene expression and for actual toxin production in F. verticillioides. nih.gov The highest expression of FUM1 and FUM21 occurs at 15°C, whereas the maximum accumulation of fumonisin is at 30°C. nih.gov This temporal and thermal separation implies that post-transcriptional mechanisms, such as regulation of mRNA stability, translation efficiency, or the stability and activity of the biosynthetic enzymes, play a crucial role in determining the final yield of the mycotoxin. ppjonline.orgnih.gov

Signal Transduction Pathways Governing this compound Synthesis

Fungi use signal transduction pathways to perceive environmental cues and translate them into cellular responses, including the production of secondary metabolites. Several signaling cascades have been implicated in the regulation of fumonisin synthesis.

One important pathway involves G-protein signaling. In Aspergillus niger, the regulator of G-protein signaling, FlbA, is linked to the regulation of the transcription factor Fum21 and, consequently, to fumonisin production. d-nb.info This suggests that external signals perceived by G-protein coupled receptors on the cell surface can be transduced to the nucleus to control FUM gene expression.

The TOR (Target of Rapamycin) signaling pathway, a central regulator of cell growth in response to nutrient availability, is also known to influence mycotoxin production in fungi and is likely involved in regulating fumonisin synthesis. researchgate.net Furthermore, fumonisin itself is a sphingosine (B13886) analogue and a potent inhibitor of ceramide synthase, a key enzyme in sphingolipid metabolism. mdpi.com Since sphingolipids are themselves critical signaling molecules involved in numerous cellular processes, this creates the potential for a complex feedback loop where the toxin can influence the very signaling pathways that may regulate its production. frontiersin.orgmdpi.com The intricate network of signaling pathways affected by Fumonisin B1 highlights the complex interplay between fungal metabolism and its regulation. frontiersin.org

Occurrence and Ecological Distribution of Fumonisin Fp1

Global and Regional Incidence of Fumonisin FP1 in Agricultural Commodities

The contamination of agricultural commodities with fumonisins, including FP1, is a global issue, with prevalence varying by region and crop type. mdpi.com

Maize and its derivatives are the most frequently and heavily contaminated commodities with fumonisins. nih.govmdpi.comjscimedcentral.com Global surveys have consistently shown high levels of fumonisin contamination in maize. For instance, it has been reported that approximately 50% of maize and maize-based products globally are contaminated with Fumonisin B1 (FB1) to varying degrees. nih.gov High levels of fumonisin contamination in maize have been reported in various regions, including Sub-Saharan Africa, South America, Latin America, and South/Southeast Asia. nih.gov

Specific examples of regional contamination include:

South Africa: Approximately 90% of maize has been found to contain FB1, with levels reaching up to 118 mg/kg. nih.gov

China: A nationwide survey revealed widespread fumonisin contamination in maize. nih.gov In some provinces, total fumonisin levels in maize samples exceeded the U.S. Food and Drug Administration's maximum limit. nih.gov

Brazil: A study conducted between 2007 and 2010 found that 82% of corn-based food products were contaminated with FB1. nih.gov

United States: Fumonisin B1 was detected in all tested corn grit samples and the majority of corn meal samples. nih.gov It has also been found in canned and frozen sweet corn. nih.gov

Europe: The highest recorded level of FB1 in minimally treated maize products was in Europe at 16 mg/kg. who.int

Table 1: Global Incidence of Fumonisin B1 (FB1) in Maize and Maize-Based Products (Note: Data for FP1 is often not reported separately from other fumonisins, with FB1 being the most commonly measured.)

| Region/Country | Commodity | Prevalence/Concentration |

| Global | Maize & Maize Products | Approx. 50% contaminated with FB1. nih.gov |

| South Africa | Maize | ~90% contained FB1, up to 118 mg/kg. nih.gov |

| China | Maize | Widespread contamination, some samples exceeding 2,000 µg/kg total fumonisins. nih.gov |

| Brazil | Corn-based food products | 82% detected with FB1 (2007-2010 study). nih.gov |

| United States | Corn grits & meal | All grit samples and 15/16 meal samples positive for FB1. nih.gov |

| Europe | Minimally treated maize products | Highest FB1 level of 16 mg/kg recorded. who.int |

While maize is the primary host, fumonisins, including FP1, have been detected in other cereal grains, although generally at lower frequencies and concentrations. mdpi.comwho.int These include rice, wheat, barley, and sorghum. mdpi.commdpi.commdpi.com

Rice: Fumonisin-producing Fusarium species have been isolated from rice, and the presence of fumonisins has been confirmed in rice cultures. researchgate.net

Wheat, Barley, Rye, and Oats: Surveys have generally not shown the occurrence of fumonisins in these crops, though some studies have reported contamination. who.intmdpi.com For example, a study in Oman detected fumonisins in wheat and barley samples. mdpi.com

Sorghum: The presence of fumonisins has been reported in sorghum. mdpi.comwho.int

Table 2: Detection of Fumonisins in Cereal Grains Other Than Maize

| Cereal Crop | Findings |

| Rice | Fumonisin-producing Fusarium strains isolated; fumonisins detected in rice cultures. researchgate.net |

| Wheat | Fumonisin detected in some studies, though generally not a major concern. who.intmdpi.com |

| Barley | Fumonisin detected in some studies. who.intmdpi.com |

| Sorghum | Fumonisin contamination has been reported. mdpi.comwho.int |

Fumonisins have also been identified in a variety of non-cereal food products, though their occurrence is less frequent. mdpi.com These matrices include asparagus, beer, and figs. mdpi.comwho.int The presence of fumonisins in such a diverse range of products highlights the widespread nature of the producing fungi. mdpi.com

Detection in Other Cereal Crops (e.g., rice, wheat, barley, sorghum)

Agroclimatic Factors Influencing this compound Field Contamination

Environmental conditions in the field play a crucial role in the growth of Fusarium species and subsequent fumonisin production. mdpi.com Temperature and water availability are among the most significant factors. nih.govmdpi.com

Drought stress is a key factor that increases the risk of fumonisin contamination in crops, particularly maize. mdpi.comresearchgate.net Periods of dry weather, especially during the silking stage of maize, are strongly associated with higher levels of fumonisins. uky.edu Several hypotheses explain this correlation:

Drought stress can weaken the plant's natural defense mechanisms, making it more susceptible to fungal infection. nih.govnih.gov

Stressful conditions may stimulate the fungus to produce more mycotoxins as a survival mechanism. nih.gov

Dry conditions can favor insect activity, which can damage kernels and create entry points for the fungus. nih.gov

Studies in various maize-growing regions have confirmed that fumonisin contamination is often highest in non-irrigated fields and during years with below-average rainfall. nih.gov

The prevalence of fumonisins is closely linked to regional climatic conditions, with warmer regions generally facing a higher risk. mdpi.comnih.gov The optimal temperature for the growth of F. verticillioides is between 25°C and 30°C. nih.gov

Climate change is expected to alter the geographical distribution of mycotoxigenic fungi. mdpi.commdpi.com Rising temperatures may expand the areas at risk for fumonisin contamination, pushing the boundaries from tropical and subtropical regions into more temperate zones. mdpi.com For example, hot and dry summer seasons in Italy have led to outbreaks of Aspergillus flavus, which can outcompete Fusarium species, demonstrating how shifts in climate can alter the dominant mycotoxin-producing fungi. mdpi.comallaboutfeed.net

Drought Stress and its Correlation with Fumonisin Presence

Interaction of Fumonisin B1-Producing Fungi with Host Plants

Fumonisins are mycotoxins primarily produced by fungal species within the Fusarium genus, most notably Fusarium verticillioides, a pathogen that commonly infects maize and other cereal crops. frontiersin.org The interaction between these fungi and their host plants is a complex biological process, where the production and accumulation of fumonisins play a significant, albeit multifaceted, role. nih.gov These toxins are not merely byproducts of fungal metabolism but are active molecules that modulate the host environment, influence disease progression, and mediate the ecological competition of the fungus. frontiersin.orgmdpi.com The biosynthesis of fumonisins is intricately linked to the physiological state of both the fungus and the host plant, influenced by a variety of agro-climatic conditions and genetic factors. nih.govppjonline.org

Molecular Mechanisms of Fungal Colonization and Fumonisin B1 Accumulation in Plants

The ability of fungi like F. verticillioides to colonize plant tissues and produce fumonisins is governed by a specific set of genes and is highly responsive to environmental cues within the host. ppjonline.org The formation of fumonisin is described as a complex process that depends on the host-pathogen interaction and various agro-environmental factors. nih.gov

The core of fumonisin production lies within the FUM gene cluster, which in F. verticillioides contains the genetic blueprint for the toxin's biosynthetic pathway. frontiersin.org This cluster includes key genes such as FUM1, which encodes a polyketide synthase that initiates the synthesis process. frontiersin.org The expression of the FUM cluster is not constitutive; it is regulated by a network of signals, many of which originate from the host plant itself or the surrounding environment. frontiersin.orgppjonline.org Factors such as pH, water availability, and nutrient sources, particularly plant-derived sugars and lipids, can significantly impact FUM gene expression and, consequently, toxin accumulation. frontiersin.orgppjonline.org For instance, studies have shown that acidic pH is a critical factor for FB1 production. ppjonline.org Furthermore, water stress on the host plant, such as drought conditions, has been correlated with increased fumonisin contamination in crops. nih.gov

Fungal colonization can occur systemically, with the pathogen spreading intercellularly throughout the plant. nih.gov Fumonisins synthesized by the fungus can be disseminated within the seedling, potentially influencing the host's response even before direct physical contact between the pathogen and all plant tissues is established. frontiersin.org The novel fungal-specific gene FUG1 has been identified as playing a role in both maize kernel colonization and fumonisin biosynthesis, suggesting a genetic link between the fungus's ability to infect and its capacity to produce toxins. nih.gov Deletion of FUG1 was found to impair the fungus's ability to colonize kernels and also increased its sensitivity to hydrogen peroxide, indicating the gene may help mitigate stress from host defenses. nih.gov

| Factor | Influence on Fungal Colonization and Fumonisin Accumulation | References |

| FUM Gene Cluster | Contains the core biosynthetic genes, including FUM1 (polyketide synthase), essential for fumonisin production. Its expression is tightly regulated. | frontiersin.org |

| Host Plant Environment | Acidic pH, water stress (drought), and the availability of plant-derived sugars and lipids stimulate FUM gene expression and toxin synthesis. | frontiersin.orgnih.govppjonline.org |

| Fungal Regulatory Genes | Genes like FUG1 are involved in both successful colonization of maize kernels and the regulation of fumonisin biosynthesis, potentially by mitigating host-induced stress. | nih.gov |

| Pathogen Lifestyle | F. verticillioides can grow as an endophyte within the plant, with toxin production often increasing as the fungus interacts with ripening kernels. | nih.gov |

Host Plant Responses to Fumonisin B1 Accumulation (e.g., lipid signaling, oxylipin cascade)

Plants are not passive victims of fungal infection and mycotoxin accumulation; they mount a complex, multi-layered defense response. Fumonisin B1 (FB1) is a potent modulator of these responses, primarily through its structural similarity to sphingoid bases like sphinganine (B43673) and sphingosine (B13886). researchgate.net This mimicry allows FB1 to inhibit the enzyme ceramide synthase, a critical component of sphingolipid metabolism in both plants and animals. frontiersin.orgresearchgate.net

The inhibition of ceramide synthase disrupts the delicate balance of sphingolipids, leading to the accumulation of long-chain bases (LCBs) and a depletion of complex ceramides. frontiersin.org This disruption is a major trigger for a cascade of downstream signaling events. nih.govresearchgate.net A key consequence is the strong activation of lipid signaling pathways, which are central to the plant's defense system. nih.govnih.gov Specifically, the oxylipin cascade, a signaling pathway activated under various stress conditions, is profoundly affected. nih.govfrontiersin.org Oxylipins are fatty-acid-derived signaling molecules, and their profile changes significantly in maize in the presence of FB1. nih.govresearchgate.netnih.gov Interestingly, some plant-derived oxylipins can be detected by the fungus, creating a complex cross-kingdom signaling loop that can influence mycotoxin production itself. frontiersin.org

| Host Response Mechanism | Description | Key Molecules Involved | References |

| Sphingolipid Metabolism Disruption | FB1 inhibits ceramide synthase, causing an accumulation of upstream precursors and disrupting cellular membrane integrity and signaling. | Ceramide Synthase, Sphinganine, Sphingosine | frontiersin.orgresearchgate.net |

| Lipid Signaling Activation | The disturbance in sphingolipids triggers a broad activation of lipid-based signaling pathways as a primary defense response. | Glycerophospholipids, Linoleic Acid | researchgate.netnih.gov |

| Oxylipin Cascade | A non-specific stress signaling pathway is strongly activated, leading to the production of various oxidized fatty acids that act as signals. | 9-oxylipins, 13-oxylipins | nih.govnih.govfrontiersin.org |

| Programmed Cell Death (PCD) | Accumulation of LCBs and ROS leads to controlled cell death, which can either limit fungal spread or be exploited by it. | Reactive Oxygen Species (ROS), Cytochrome c | nih.govnih.gov |

| Phytohormone Signaling | FB1 exposure modulates defense hormone pathways, particularly activating salicylic (B10762653) acid (SA)-dependent responses related to systemic acquired resistance. | Salicylic Acid (SA), Jasmonic Acid (JA), Ethylene (B1197577) | researchgate.netnih.gov |

Role of Fumonisin B1 in Fungal Pathogenicity and Host-Pathogen Dynamics

The precise role of Fumonisin B1 in the pathogenicity of F. verticillioides is a subject of ongoing research, with evidence suggesting it functions as a key virulence factor in some contexts but not all. frontiersin.orgmdpi.com Virulence can be defined by the ability of the pathogen to cause disease, and FB1 contributes to this by manipulating the host's cellular processes to the fungus's advantage. nih.gov

One of the primary ways FB1 contributes to disease is by inducing programmed cell death (PCD) in host tissues. researchgate.netnih.gov This induced cell death can facilitate the transition of the fungus from a biotrophic phase (feeding on living tissue) to a necrotrophic phase (feeding on dead tissue), allowing it to thrive and produce more toxins. nih.gov In this role, FB1 acts as a specific effector that triggers host cell death through the excessive production of ROS and the accumulation of phytoalexins. nih.gov Studies have shown that fumonisins are required for the development of certain foliar disease symptoms in maize seedlings. frontiersin.org

However, the relationship is not straightforward. Some studies have demonstrated that fungal mutants with a deleted FUM1 gene, which are incapable of producing fumonisin, can still cause ear rot in maize. frontiersin.org This suggests that fumonisin may not be essential for the initial infection or for causing all disease symptoms. frontiersin.orgmdpi.com An alternative or additional role for fumonisins may be in increasing the saprophytic fitness of the fungus, helping it to outcompete other microorganisms in the host environment. mdpi.com For example, wild-type F. verticillioides was shown to suppress the growth of F. graminearum more effectively than a non-producing strain, suggesting a role in microbial competition. mdpi.com

The host-pathogen dynamic is further complicated by the fact that FB1 can also trigger plant defense mechanisms, such as systemic acquired resistance (SAR), primarily through the salicylic acid signaling pathway. nih.gov This dual role—acting as both a virulence factor that kills host cells and an elicitor that activates host defenses—highlights the intricate co-evolutionary arms race between the fungus and its plant host.

Mechanistic Research Approaches to Fumonisin Fp1 Biological Interactions

Elucidation of Fumonisin FP1 Target Pathways in Biological Systems

Inhibition of Sphingolipid Biosynthesis: Focus on Ceramide Synthase Activity

The primary molecular target of this compound is ceramide synthase (CerS), a pivotal enzyme in the de novo sphingolipid biosynthesis pathway. researchgate.netbiorxiv.orgresearchgate.netresearchgate.net Structurally, this compound mimics sphinganine (B43673) (Sa) and sphingosine (B13886) (So), the natural substrates of CerS. researchgate.netnih.govmdpi.com This structural similarity allows this compound to competitively inhibit the enzyme, blocking the acylation of sphingoid bases to form dihydroceramide (B1258172) and subsequently ceramide. biorxiv.orgresearchgate.netresearchgate.netnih.gov

The inhibition of ceramide synthase disrupts the entire sphingolipid metabolic cascade. researchgate.netpoultryworld.net This blockage leads to a decrease in the production of complex sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling. researchgate.netnih.govpoultryworld.net Recent cryo-electron microscopy studies of the yeast ceramide synthase complex have provided detailed insights into the inhibitory mechanism, revealing how Fumonisin B1 binds to the enzyme and blocks the acyl-CoA binding site. biorxiv.orgnih.gov It has been proposed that the potent inhibitory effect may stem from the N-acylation of Fumonisin B1 itself by the enzyme, rather than just direct competitive binding. nih.gov

Consequences of Sphingolipid Metabolism Disruption on Cellular Processes

The disruption of sphingolipid metabolism by this compound has profound consequences on various cellular processes, including cell growth, differentiation, and membrane integrity. researchgate.netnih.gov The accumulation of sphingoid bases like sphinganine is cytotoxic and can inhibit cell growth. researchgate.net

The reduction in complex sphingolipids affects the structure and function of cell membranes. poultryworld.netnih.gov For instance, a decrease in sphingomyelin (B164518) can compromise the proper function of proteins anchored to the cell membrane via glycosylphosphatidylinositol (GPI), such as the folate transporter. mdpi.com This can lead to downstream effects like reduced folate uptake, which has been implicated in neural tube defects. mdpi.commdpi.com Furthermore, alterations in membrane lipid composition, such as an increased phosphatidylcholine to cholesterol ratio, can lead to a more rigid membrane structure. nih.gov

The disruption of sphingolipid signaling pathways also impacts cell proliferation and apoptosis (programmed cell death). wikipedia.org The balance between pro-apoptotic and anti-apoptotic sphingolipid metabolites is disturbed, often tipping the scales towards cell death. wikipedia.org Studies have shown that Fumonisin B1 can induce apoptosis in various cell types and tissues. wikipedia.orgmdpi.com

Alterations in Lipid Metabolism Induced by this compound Exposure

Changes in Sphinganine/Sphingosine (Sa/So) Ratios as Mechanistic Markers

A hallmark of this compound exposure is a significant alteration in the ratio of sphinganine to sphingosine (Sa/So) in tissues and bodily fluids. mdpi.commdpi.com Due to the inhibition of ceramide synthase, the substrate sphinganine accumulates, leading to a marked increase in the Sa/So ratio. poultryworld.netmdpi.commdpi.com This elevated ratio is a sensitive and widely used biomarker for fumonisin exposure in various animal species. mdpi.comnih.gov

The increase in the Sa/So ratio often precedes the clinical signs of toxicity and correlates with the level of exposure. nih.gov While the Sa/So ratio is a reliable indicator, some studies suggest that the ratio of their phosphorylated forms, sphinganine-1-phosphate (Sa-1-P) to sphingosine-1-phosphate (So-1-P), might be an even more sensitive biomarker in certain contexts. mdpi.comolmix.com

Table 1: Impact of Fumonisin Exposure on Sphingolipid Ratios

| Biomarker | Effect of Fumonisin Exposure | Significance | References |

| Sa/So Ratio | Significant increase | Primary biomarker for exposure, reflects ceramide synthase inhibition. | mdpi.commdpi.comnih.gov |

| Sa-1-P/So-1-P Ratio | Significant increase | Potentially more sensitive biomarker than Sa/So ratio in some species/conditions. | mdpi.comolmix.com |

Impact on Fatty Acid Profiles and Associated Metabolic Pathways

Exposure to this compound also leads to significant changes in fatty acid profiles and related metabolic pathways. who.int Studies in primary rat hepatocytes have demonstrated that Fumonisin B1 can alter the n-6 fatty acid metabolic pathway. who.int Specifically, it can lead to an increase in polyunsaturated fatty acids such as linoleic acid (C18:2n-6) and arachidonic acid (C20:4n-6). nih.gov

The toxin has been shown to disrupt the omega-6 fatty acid metabolic pathway, causing an accumulation of C18:2n-6 in phospholipids (B1166683) like phosphatidylcholine and in triacylglycerols. nih.gov These alterations in fatty acid composition can affect membrane fluidity and cellular signaling. nih.govnih.gov For example, changes in the availability of arachidonic acid can impact the synthesis of prostaglandins, which are important signaling molecules involved in inflammation and cell growth regulation. nih.gov In some fish species, fumonisin exposure has been shown to increase saturated and polyunsaturated fatty acids while decreasing monounsaturated fatty acids. researchgate.net

Molecular and Cellular Responses to this compound

The cellular response to this compound is complex and involves multiple interconnected pathways. The disruption of sphingolipid homeostasis is a central event that triggers a cascade of downstream effects.

One of the key responses is the induction of oxidative stress. wikipedia.orgd-nb.info The accumulation of certain sphingolipid intermediates can lead to the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. wikipedia.org This oxidative damage is thought to be a significant contributor to the cytotoxicity and carcinogenicity of fumonisins. wikipedia.org

This compound exposure can also trigger programmed cell death, or apoptosis. mdpi.comd-nb.info This can be initiated through various signaling pathways, including those involving p53 and the release of cytochrome C from mitochondria. mdpi.com In plant cells, Fumonisin B1 is a potent inducer of a type of programmed cell death that resembles the hypersensitive response to pathogens. d-nb.info

Furthermore, this compound can modulate gene expression. d-nb.info Studies in Arabidopsis thaliana have shown that the toxin can upregulate genes involved in the regulation of programmed cell death, antioxidant metabolism, and pathogenesis. d-nb.info This indicates that cells actively respond to the toxic insult by initiating defense and damage control mechanisms.

Induction of Oxidative Stress Pathways

Exposure to fumonisins, including FP1, has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. fermentek.comfeedandadditive.com This oxidative stress is considered a significant contributor to the cytotoxicity of fumonisins. nih.govresearchgate.net

In various cell and tissue models, fumonisin exposure leads to an increase in ROS levels and lipid peroxidation, indicating cellular damage. semanticscholar.orgwikipedia.org For instance, studies on pig iliac endothelial cells and hepatocellular carcinoma (HepG2) cells demonstrated that Fumonisin B1 (FB1), a closely related analogue, caused a significant increase in ROS content and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govsemanticscholar.org This is accompanied by a decrease in the levels and activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT), as well as a reduction in glutathione (GSH) levels. semanticscholar.orgnih.gov The disruption of the cellular redox balance is a key factor in the toxic effects observed. semanticscholar.org

In plants, FB1 also induces an oxidative burst. nih.govd-nb.info This is often linked to the disruption of sphingolipid metabolism, a primary target of fumonisins. d-nb.info The increased ROS production can damage cellular components and is a critical step in initiating programmed cell death (PCD). researchgate.net

Table 1: Effects of Fumonisin Exposure on Oxidative Stress Markers

| Model System | Fumonisin Analogue | Observed Effects | Reference |

|---|---|---|---|

| Pig Iliac Endothelial Cells | FB1 | Increased MDA; Decreased SOD, GSH-Px, CAT, TrxR, GSH | semanticscholar.org |

| HepG2 Cells | FB1 | Increased ROS and MDA; Decreased CAT, SOD | nih.govsemanticscholar.org |

| Quail Intestines | FB1 | Downregulation of Nrf2, HO-1, and NQO1 | mdpi.com |

| Arabidopsis Cells | FB1 | Rapid oxidative and nitrosative bursts | nih.gov |

| Tomato Plants | FB1 | Enhanced ROS levels | d-nb.info |

Modulation of Cellular Signaling Pathways

Fumonisins disrupt several critical cellular signaling pathways, contributing to their pleiotropic toxic effects. feedandadditive.com These disruptions are often a direct or indirect consequence of the inhibition of ceramide synthase, the primary molecular target of these mycotoxins. fermentek.compoultryworld.net

Hormone Signaling in Plants: In plants, fumonisins have been shown to interact with hormone signaling pathways, particularly those involving jasmonate (JA), ethylene (B1197577) (ET), and salicylic (B10762653) acid (SA). frontiersin.orgnih.govfrontiersin.org FB1 can induce JA-responsive defense genes while repressing genes related to growth and JA biosynthesis. frontiersin.orgfrontiersin.org The induction of cell death by FB1 in Arabidopsis protoplasts requires functional JA, ET, and SA signaling pathways. nih.govfrontiersin.org

MPK6, Ca2+, Reactive Oxygen Species, and ATP Signaling:

Mitogen-activated protein kinase 6 (MPK6): In Arabidopsis, MPK6 has been identified as a transducer in the pathway leading to long-chain base (LCB)-induced programmed cell death, a consequence of fumonisin exposure. frontiersin.orgfrontiersin.org

Calcium (Ca2+): Calcium signaling is essential for fumonisin-induced cell death. frontiersin.orgfrontiersin.org Exposure to FB1 leads to an increase in intracellular Ca2+ levels. frontiersin.org In plants, this is a critical step in the signaling cascade that leads to programmed cell death. nih.govberkeley.edu The engineering of specific signaling molecules that modulate calcium signals has been shown to enhance symbiotic relationships with nitrogen-fixing bacteria, highlighting the importance of this pathway in plant physiology. jic.ac.uk

Reactive Oxygen Species (ROS): As discussed in the previous section, ROS act as signaling molecules in the context of fumonisin toxicity, mediating cell death pathways. frontiersin.org

ATP Signaling: Fumonisin B1 can trigger a rapid depletion of extracellular ATP in Arabidopsis, which initiates cell death. frontiersin.org

Other Signaling Pathways: In animal cells, FB1 has been shown to activate protein kinase C (PKC), which in turn activates the JNK signaling pathway through MAPK. nih.govmdpi.com This can lead to the activation of the p53 apoptosis signaling pathway. nih.govmdpi.com Furthermore, FB1 can trigger carcinogenesis through the HDAC/PI3K/Akt signaling pathway in human esophageal epithelial cells. nih.gov It also stimulates the arachidonic acid cascade and cAMP production through MAPK activation. nih.gov

Mechanisms of Programmed Cell Death (Apoptosis, Autophagy) in in vitro and in vivo Research Models

Fumonisins are potent inducers of programmed cell death (PCD), a controlled process of cell elimination that is critical for development and tissue homeostasis. wikipedia.orgwho.int Both apoptosis and autophagy have been implicated in the cellular response to fumonisin exposure.

Apoptosis: Apoptosis, or Type I PCD, is a well-documented consequence of fumonisin toxicity in both plant and animal systems. nih.goveuropa.eu

In vitro studies: Fumonisin B1 induces apoptosis in a variety of cell lines, including human keratinocytes, fibroblasts, esophageal epithelial cells, and hepatoma cells. who.int In porcine intestinal epithelial cells (IPEC-J2), FB1 was shown to induce apoptosis through the mitochondrial pathway, evidenced by reduced mitochondrial membrane potential and increased expression of Caspase-3, Caspase-9, and Bax. nih.gov

In vivo studies: In rats, dietary administration of FB1 leads to a dose-dependent increase in apoptosis in the liver and kidneys, which are the primary target organs for its toxicity. wikipedia.orgnih.goveuropa.eu This is often the earliest histological change observed. wikipedia.orgiarc.fr

Autophagy: Autophagy, or Type II PCD, is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It can serve as a survival mechanism under stress but can also lead to cell death.

In vitro and in vivo research: Fumonisin B1 has been shown to induce autophagy. nih.govmdpi.com In rats, FB1 exposure induced autophagy in the kidneys of both the first and second generations, suggesting a transgenerational effect. nih.gov In Arabidopsis, FB1 and its precursor LCBs induce autophagy. frontiersin.org The mechanism can involve the JNK pathway, which promotes the interaction between BCL-2 and BECLIN-1, and the PERK pathway, which is activated by endoplasmic reticulum stress. nih.govmdpi.com

Endoplasmic Reticulum Stress and Vacuolar Membrane Disruption

Endoplasmic Reticulum (ER) Stress: The endoplasmic reticulum is a key site for lipid synthesis, including the sphingolipids that are disrupted by fumonisins. The accumulation of LCBs due to ceramide synthase inhibition can lead to ER stress. frontiersin.org In animal models, ER stress is implicated in the autophagy and autophagic cell death induced by FB1. frontiersin.orgresearchgate.net

Vacuolar Membrane Disruption: In plants, the disruption of the vacuolar membrane (tonoplast) is an early event in FB1-induced cell death. frontiersin.org This is followed by the formation of lesions. frontiersin.org The process requires vacuolar processing enzymes (VPEs), which exhibit caspase-1-like activity. frontiersin.org Inhibition of VPEs significantly suppresses FB1-induced cell death in Arabidopsis. frontiersin.org

Table 2: Summary of this compound's Impact on Cellular Processes

| Cellular Process | Key Molecular Events | Organism/Model | Reference |

|---|---|---|---|

| Oxidative Stress | Increased ROS, MDA; Decreased antioxidants | Animals, Plants | nih.govsemanticscholar.orgnih.gov |

| Hormone Signaling | Modulation of JA, ET, SA pathways | Plants | frontiersin.orgnih.govfrontiersin.org |

| Ca2+ Signaling | Increased intracellular Ca2+ | Animals, Plants | nih.govfrontiersin.orgfrontiersin.org |

| Apoptosis | Activation of Caspases, p53 pathway | Animals, Plants | nih.govmdpi.comnih.govnih.gov |

| Autophagy | Induction via JNK and PERK pathways | Animals, Plants | nih.govnih.govfrontiersin.orgmdpi.com |

| ER Stress | Accumulation of LCBs | Animals, Plants | frontiersin.orgresearchgate.net |

| Vacuolar Disruption | VPE-dependent tonoplast collapse | Plants | frontiersin.org |

Comparative Mechanistic Investigations of this compound and Other Fumonisin Analogues

The fumonisin family comprises several analogues, with Fumonisin B1 (FB1) being the most abundant and extensively studied. mdpi.comiarc.fr Other analogues include FB2, FB3, and the P-series fumonisins (FP1, FP2, FP3). mdpi.commdpi.com While they share a common backbone and the primary mechanism of ceramide synthase inhibition, differences in their structure can lead to variations in their biological activity and toxicity. who.intresearchgate.net

Fumonisins B1, B2, and B3 are the major forms produced by Fusarium species. iarc.fr FB1 and FB2 are generally considered the most toxic. mdpi.com The primary structural difference between these B-series analogues is the extent of hydroxylation. mdpi.com

The P-series fumonisins, including FP1, are characterized by a 3-hydroxypyridinium (B1257355) group instead of the amino group found in the B-series. who.int Research on FP analogues has revealed their presence in Fusarium verticillioides cultures, and several previously unknown FP mycotoxins have been identified. researchgate.net

Comparative studies are essential for a comprehensive risk assessment of fumonisin contamination. While FB1 is the most prevalent, the co-occurrence of other analogues necessitates an understanding of their individual and combined toxicological profiles. For instance, hydrolyzed FB1 (HFB1), a metabolite of FB1, has shown controversial results in terms of its toxicity compared to the parent compound in different experimental models. cput.ac.za Some in vitro studies suggest that HFB1 may elicit a greater degree of toxicity on intestinal epithelial cells compared to FB1. cput.ac.za

The relative toxicity of different fumonisin analogues can also vary depending on the biological system and the specific endpoint being measured. For example, while FB1 is generally more potent, the toxicokinetics and metabolism of different analogues can influence their ultimate effects in vivo. Further research is needed to fully elucidate the comparative mechanisms of action of FP1 and other fumonisin analogues to better understand their collective impact on animal and plant health.

Analytical Methodologies for Fumonisin Fp1 Detection and Characterization

Advanced Chromatographic Techniques for Fumonisin FP1 Quantification

Chromatographic methods, particularly when linked with mass spectrometry, provide the high sensitivity and specificity required for the complex analysis of fumonisins. These techniques allow for the separation, identification, and quantification of individual fumonisin analogues, including the less prevalent P series.

High-Performance Liquid Chromatography Coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)

High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a powerful tool for the detection and quantification of this compound. oup.comoup.com This method offers high sensitivity and is capable of analyzing fumonisins in complex matrices with minimal sample cleanup. nih.govresearchgate.net ESI-MS is particularly well-suited for fumonisins as they are polar and non-volatile compounds. The technique typically operates in the positive ion mode, monitoring for the protonated molecule [M+H]⁺. mdpi.com

Recent advancements in HPLC-MS/MS methods have further enhanced the ability to quantify fumonisins, including Fumonisin B1 (FB1), FB2, and FB3, in various food products like milk and milk powder. sciopen.com These methods often employ immunoaffinity columns for sample cleanup and use isotope-labeled internal standards for accurate quantification. sciopen.com The development of such methods is crucial for assessing human exposure to these mycotoxins through contaminated food. pagepressjournals.org

Table 1: Key Parameters for HPLC-MS/MS Analysis of Fumonisins in Milk Products sciopen.com

| Parameter | Value/Description |

|---|---|

| Extraction Solvent | Methanol-acetic acid (98:2, V/V) |

| Cleanup Method | Immunoaffinity Chromatography (IAC) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification (LOQ) | 10 μg/kg for FB1, FB2, and FB3 |

| Recovery Rate | 92.8%–107.5% |

| Relative Standard Deviation (RSD) | 2.0%–4.3% |

High-Performance Liquid Chromatography–Electrospray Ionization Time-of-Flight Mass Spectrometry (HPLC–ESI-TOFMS) for Isomer Separation (e.g., iso-FP1)

The separation of fumonisin isomers, which have the same mass but different structures, presents a significant analytical challenge. High-Performance Liquid Chromatography–Electrospray Ionization Time-of-Flight Mass Spectrometry (HPLC–ESI-TOFMS) has proven effective in this regard. oup.comuma.esnih.gov This technique provides high-resolution mass measurements, allowing for the differentiation and identification of isomers like iso-FP1. oup.comuma.esnih.govresearchgate.net

Researchers have successfully used a specialized high-coverage C18 narrow-bore HPLC column with a flat gradient to separate various FP isomers, including the previously unknown iso-FP1. oup.comuma.esnih.gov The combination of retention time data from HPLC and exact mass measurements from TOFMS provides strong evidence for the structure of these newly identified compounds. oup.comoup.comuma.esnih.gov This methodology has been instrumental in expanding the known family of fumonisin P analogues. oup.comuma.esnih.gov

Ion Trap Mass Spectrometry (ITMS) and Multistage Mass Spectrometry (ITMSn) for Structural Elucidation of this compound Analogues

Ion Trap Mass Spectrometry (ITMS) and its multistage counterpart (ITMSn) are invaluable for the structural elucidation of unknown fumonisin analogues. oup.comoup.comuma.es These techniques allow for the fragmentation of selected ions, providing detailed structural information without the need for isolating pure compounds. oup.comoup.com By analyzing the fragmentation patterns (MS/MS or MSn spectra), researchers can deduce the structure of novel fumonisins. oup.comoup.com

This approach was successfully applied to characterize this compound–3 and several previously unknown FP analogues from a Fusarium verticillioides culture. oup.comoup.comuma.es The characteristic product ions, including the hydrocarbon backbone, observed in the ITMS spectra provided strong evidence for the proposed structures of these new compounds. oup.comoup.comuma.es The use of ITMSn is particularly advantageous for detecting minute amounts of compounds with unknown structures. oup.comoup.com

Reversed-Phase High-Performance Liquid Chromatography/Electrospray Ionization Ion Trap Mass Spectrometry for Novel Fumonisin Detection

The combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ESI-ITMS is a powerful strategy for discovering new fumonisins. nih.govresearchgate.net This method allows for the analysis of crude extracts from fungal cultures with minimal sample preparation, which helps to reduce the formation of artifacts. nih.govresearchgate.net

Using this technique, researchers have detected numerous new fumonisin mycotoxins and fumonisin-like compounds in Fusarium verticillioides cultures. nih.govresearchgate.net The analysis of the tandem mass spectrometry (MS2) data has led to the proposal of detailed fragmentation pathways for different fumonisin series. nih.govresearchgate.net The retention times, masses of the protonated molecules, and characteristic product ions have been used to suggest the structures of these novel compounds. nih.govresearchgate.net This approach has significantly expanded the known diversity of fumonisins. researchgate.net

Immunological Assays for this compound Screening

While chromatographic methods provide detailed and quantitative data, they can be time-consuming and require expensive equipment. Immunological assays, such as ELISA, offer a rapid and cost-effective alternative for screening large numbers of samples for fumonisin contamination.

Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Applications

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for the detection of fumonisins. sigmaaldrich.comr-biopharm.comcd-elisakit.com The most common format for mycotoxin analysis is the competitive ELISA. r-biopharm.comibl-america.com In this assay, a known amount of fumonisin conjugated to an enzyme (like horseradish peroxidase) competes with the fumonisin present in the sample for binding to a limited number of specific antibody sites, which are typically coated on a microtiter plate. r-biopharm.comibl-america.comrapidtest.com

The amount of enzyme-conjugated fumonisin that binds to the antibody is inversely proportional to the concentration of fumonisin in the sample. sigmaaldrich.comr-biopharm.com After a washing step to remove unbound reagents, a substrate is added that produces a colored product when it reacts with the enzyme. sigmaaldrich.comr-biopharm.com The intensity of the color, which is measured with a microplate reader, is therefore inversely related to the fumonisin concentration in the sample. sigmaaldrich.comr-biopharm.com

ELISA kits are commercially available for the quantitative detection of fumonisins in various commodities, particularly maize and animal feed. sigmaaldrich.comrapidtest.commeizhengbio.com These kits are designed to be rapid, sensitive, and suitable for screening a large number of samples. cd-elisakit.commeizhengbio.comromerlabs.com While many ELISA kits are optimized for the detection of the more prevalent Fumonisin B series, the cross-reactivity of the antibodies used can sometimes allow for the detection of other fumonisin groups, although with varying sensitivity. nih.gov It is important to note that while ELISA is an excellent screening tool, positive results are often confirmed using a chromatographic method like HPLC or LC-MS/MS. researchgate.net

Table 2: General Steps in a Competitive Fumonisin ELISA sigmaaldrich.comr-biopharm.comibl-america.comrapidtest.com

| Step | Description |

|---|---|

| 1. Coating | Microtiter wells are coated with anti-fumonisin antibodies. |

| 2. Competition | The sample extract and a fumonisin-enzyme conjugate are added to the wells. They compete for binding to the antibodies. |

| 3. Washing | Unbound sample and conjugate are washed away. |

| 4. Substrate Addition | A chromogenic substrate is added, which reacts with the bound enzyme to produce color. |

| 5. Stopping the Reaction | A stop solution is added to halt the color development. |

| 6. Reading | The absorbance is measured using a microplate reader. The color intensity is inversely proportional to the fumonisin concentration. |

Lateral Flow Immunoassays

Lateral flow immunoassays (LFIs), also known as strip tests, represent a rapid screening method for the detection of mycotoxins directly in the field or with minimal laboratory equipment. These devices operate on the principle of immunochromatography, where a liquid sample containing the analyte moves along a nitrocellulose membrane and interacts with specific antibodies. While LFIs are widely used for regulated fumonisins like Fumonisin B1 (FB1), their specific development and application for this compound are not extensively documented in current research.

The general mechanism for a competitive LFI for fumonisin detection involves antibodies specific to the fumonisin class being immobilized on the test line of the strip. When a sample extract is applied, if fumonisins are present, they will bind to colored nanoparticles conjugated with anti-fumonisin antibodies. This complex then flows past the test line. High concentrations of the toxin in the sample will saturate the conjugated antibodies, preventing them from binding to the immobilized antibodies on the test line, resulting in a weak or absent colored line, indicating a positive result. The development of such an assay specifically for FP1 would require the generation of monoclonal or polyclonal antibodies with high affinity and specificity for the 3-hydroxypyridinium (B1257355) (3-HP) moiety that characterizes the Fumonisin P series. creative-biolabs.com

Challenges: Cross-Reactivity and Matrix Interference

The development and application of immuno-based assays like LFIs and ELISA for this compound are fraught with significant challenges, primarily cross-reactivity and matrix interference. researchgate.net

Cross-Reactivity: This phenomenon occurs when the antibodies used in the assay bind not only to the target analyte (FP1) but also to other structurally similar compounds. Antibodies are often generated against an immunodominant region of the mycotoxin molecule. creative-biolabs.com For fumonisins, this is typically the tricarballylic acid chain and the adjoining backbone, which is a common feature across different fumonisin series. creative-biolabs.com Consequently, an antibody developed for FP1 would likely show some degree of binding to other Fumonisin P analogues (e.g., FP2, FP3, FP4) and potentially to fumonisins from other series (e.g., FB1). creative-biolabs.com This lack of specificity makes it difficult to selectively quantify FP1 in a sample containing a mixture of fumonisin analogues, leading to potentially overestimated results for total fumonisin content rather than a specific FP1 concentration.

Matrix Interference: Food and feed samples are highly complex mixtures containing fats, proteins, carbohydrates, and other compounds that can interfere with the analytical measurement. brill.com In the context of immunoassays, matrix components can cause signal suppression or enhancement, leading to inaccurate quantification. This "matrix effect" can hinder the binding between the antibody and the FP1 molecule or non-specifically block binding sites on the assay surface. researchgate.net For instance, research on other mycotoxins has shown that crude extracts from complex matrices like biscuits can lead to poor detectability, necessitating additional sample cleanup steps to remove interfering substances. brill.com To achieve accurate results for FP1, especially at low concentrations, extensive sample preparation, such as solid-phase extraction (SPE), is often required to purify the extract before analysis. brill.comresearchgate.net

Challenges in this compound Analysis

The accurate analysis of this compound is complicated by several factors, from the existence of numerous related analogues to the potential for the molecule to be chemically altered within the sample matrix.

Detection of Lesser-Known Fumonisin P Analogues

A primary challenge in FP1 analysis is the co-occurrence of a growing number of other Fumonisin P (FP) analogues. brill.com The FP series is characterized by a 3-hydroxypyridinium group at the C-2 position of the carbon backbone. creative-biolabs.com While FP1, FP2, and FP3 were the first to be identified, recent advancements in high-resolution mass spectrometry have revealed a more complex family of related compounds.

Research utilizing High-Performance Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometry (HPLC-ESI-TOFMS) successfully identified and characterized five previously unknown FP mycotoxins in cultures of Fusarium verticillioides. brill.com These novel compounds were designated as iso-FP1, iso-FP2,3a, iso-FP2,3b, FP4, and iso-FP4. brill.com The presence of these isomers and new analogues complicates chromatographic separation and identification, as they often have similar retention times and mass-to-charge ratios, requiring highly sophisticated analytical instrumentation and methods for their resolution.

Table 1: Known and Newly Identified Fumonisin P Analogues This table is generated based on data from cited research articles.

| Analogue Name | Status | Key Analytical Technique for Identification |

|---|---|---|

| This compound | Previously Described | HPLC-ESI-MS/MS |

| Fumonisin FP2 | Previously Described | HPLC-ESI-MS/MS |

| Fumonisin FP3 | Previously Described | HPLC-ESI-MS/MS |

| iso-FP1 | Newly Identified | HPLC-ESI-TOFMS, ITMS |

| iso-FP2,3a | Newly Identified | HPLC-ESI-TOFMS, ITMS |

| iso-FP2,3b | Newly Identified | HPLC-ESI-TOFMS, ITMS |

| Fumonisin FP4 | Newly Identified | HPLC-ESI-TOFMS, ITMS |

| iso-FP4 | Newly Identified | HPLC-ESI-TOFMS, ITMS |

Identification of "Masked" or "Hidden" this compound Forms in Complex Matrices

A significant and emerging analytical challenge is the detection of "masked" or "hidden" mycotoxins. These are derivatives formed when a parent mycotoxin, such as this compound, covalently or non-covalently binds to components within a complex matrix, like sugars or proteins. core.ac.uk These modified forms may not be detected by conventional analytical methods that target the free, unbound toxin, leading to an underestimation of the total contamination. core.ac.uk

Future Research Directions in Fumonisin Fp1 Studies

Comprehensive Mechanistic Studies of Fumonisin FP1 in in vitro and in vivo Models (excluding human models)

The primary toxic mechanism of fumonisins, particularly FB1, is the inhibition of the enzyme ceramide synthase, which disrupts sphingolipid metabolism. frontiersin.orgeuropa.eunih.gov This disruption leads to an accumulation of sphingoid bases like sphinganine (B43673) and sphingosine (B13886) and has downstream consequences, including oxidative stress and apoptosis, in various animal tissues. europa.eunih.gov Studies in animal models and cell cultures have demonstrated these effects in the liver and kidneys. nih.gov For instance, in vitro studies using primary rat hepatocytes and pig kidney epithelial cells (LLC-PK1) showed that fumonisins are potent inhibitors of sphingolipid biosynthesis. nih.gov In vivo, FB1 exposure has been linked to increased apoptosis in multiple tissues in animal experiments. europa.eu

However, the specific molecular interactions and downstream cellular consequences of this compound exposure are not well-defined. Future research must conduct detailed mechanistic studies to determine if FP1 shares the same primary molecular target as FB1. It is crucial to investigate whether FP1 exposure leads to similar disruptions in the sphinganine-to-sphingosine (Sa/So) ratio, a key biomarker of effect for FB1. europa.eu Comparative studies using various non-human in vivo models (e.g., pigs, rats) and in vitro systems (e.g., porcine kidney cells) are needed to characterize any unique toxicological pathways or potencies associated with FP1 and its acylated derivatives. nih.gov

Advanced Analytical Method Development for Ultra-Trace Detection and Structural Characterization of Novel this compound Analogues

The detection and quantification of fumonisins have evolved significantly, moving from traditional methods to highly sensitive and specific analytical techniques. nih.govnaro.go.jp High-performance liquid chromatography (HPLC) with fluorescence detection after derivatization is a common approach. nih.gov However, the structural diversity of fumonisins, with at least 28 known analogues and numerous isomers, necessitates more advanced methods. naro.go.jpresearchgate.netresearchgate.net

Future efforts should focus on developing and refining methods based on liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as Orbitrap MS and time-of-flight MS (TOF-MS). researchgate.netmdpi.com These technologies are essential for the ultra-trace detection of FP1 and for the discovery and structural characterization of its novel, and potentially masked or modified, analogues in complex matrices like food and feed. mdpi.comresearchgate.net As research has shown the existence of dozens of FB1 isomers and N-acetyl analogs (Fumonisin A-series), a key research direction is to apply these techniques to search for analogous forms of FP1, which could have different physicochemical and toxicological properties. researchgate.netmdpi.com

Table 1: Comparison of Analytical Methods for Fumonisin Detection

| Analytical Method | Principle | Advantages | Limitations for Novel Analogues |

|---|---|---|---|

| HPLC with Fluorescence Detection (HPLC-FLD) | Separation by chromatography followed by fluorescence detection after chemical derivatization. nih.gov | Sensitive and quantitative for known fumonisins like FB1 and FB2. nih.gov | Requires derivatization; may not detect unknown or modified analogues that do not react with the derivatizing agent. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by chromatography followed by mass-based detection of specific parent and fragment ions. naro.go.jp | Highly selective and sensitive; suitable for targeted quantification in complex matrices. mdpi.com | Less suitable for discovering completely unknown compounds as it is primarily a targeted approach. mdpi.com |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Separation by chromatography coupled with a mass spectrometer (e.g., Orbitrap, TOF) that provides high mass accuracy. researchgate.netmdpi.com | Enables identification of unknown compounds based on accurate mass and fragmentation patterns; ideal for characterizing novel analogues. mdpi.comresearchgate.net | Higher instrument cost and complexity in data analysis. |

Investigating the Environmental Fate and Biotransformation Pathways of this compound

Fumonisins are known to be chemically stable under various food processing conditions and can persist in the environment. nih.govnih.gov They are heat-stable, with significant degradation occurring only at temperatures above 150°C. nih.gov The environmental conditions under which crops are grown and stored significantly influence the production of these mycotoxins. mdpi.com

A critical area for future research is the investigation of the environmental fate of this compound. Studies are needed to understand its persistence in soil and water, its potential for uptake by subsequent crops, and its stability during food and feed processing. Furthermore, exploring biotransformation pathways is a promising research avenue. It has been demonstrated that certain enzymes can degrade FB1 into a non-toxic hydrolyzed form (HFB1), suggesting that enzymatic conversion is a viable detoxification strategy. allaboutfeed.net Future work should aim to identify microorganisms or enzymes capable of specifically degrading or transforming this compound, which could offer novel and effective mitigation solutions.

Elucidation of this compound Regulatory Networks and Biosynthetic Gene Expression Under Diverse Environmental Conditions

The biosynthesis of fumonisins is controlled by a cluster of genes, known as the FUM gene cluster, which has been identified and characterized in several Fusarium species. mdpi.comrug.nlfrontiersin.org The expression of these genes is a complex process influenced by a hierarchical network of regulators and various environmental cues. researchgate.netmdpi.com Factors such as temperature, water activity (drought stress), pH, and the availability of specific carbon and nitrogen sources have been shown to modulate the expression of FUM genes and, consequently, fumonisin production. mdpi.comrug.nlnih.gov For example, studies have shown that expression of the FUM1 gene can be induced by water stress, potentially increasing the risk of contamination during drought conditions. nih.gov

While this regulatory framework is generally understood for the fumonisin class, the specific conditions and regulatory factors that favor the production of this compound over other analogues are unknown. Future research should employ molecular techniques like real-time PCR to quantify the expression of specific FUM genes under a wide range of environmental conditions to identify the triggers for FP1 synthesis. nih.gov Understanding this differential regulation is key to predicting and potentially controlling the occurrence of FP1 in agricultural commodities. nih.gov

Table 2: Key Factors Regulating Fumonisin Biosynthesis

| Regulatory Factor | Description | Known Effect on Fumonisin Production | Future Research Focus for FP1 |

|---|---|---|---|

| Environmental Conditions | Abiotic factors such as temperature, water activity (aW), and pH. mdpi.comrug.nl | FUM1 gene expression is induced at specific temperatures (e.g., 20°C) and under water stress, which can differ between Fusarium species. nih.gov | Determine the specific temperature, pH, and water stress conditions that maximize this compound production. |

| Nutrient Sources | Availability of specific carbon (e.g., amylopectin) and nitrogen sources. rug.nl | Certain carbon sources can significantly increase FB1 production, suggesting a role in the fungus's ecological niche. rug.nl | Identify nutrient profiles that specifically upregulate the biosynthetic pathways leading to FP1. |

| Genetic Regulators | Pathway-specific transcription factors (e.g., FUM21) and global regulators that respond to environmental cues. mdpi.com | Deletion of key transcription factors can significantly reduce or eliminate fumonisin production. mdpi.com | Investigate the role of specific regulatory genes in controlling the synthesis of FP1 relative to other fumonisin analogues. |

Comparative Omics Approaches (e.g., lipidomics, transcriptomics) to Understand this compound Interactions

The advent of "omics" technologies provides powerful tools for gaining a holistic understanding of biological systems. nih.gov These approaches are highly relevant for studying the complex interactions of mycotoxins. Transcriptomics (e.g., RNA-sequencing) can reveal global changes in gene expression in the fungus or the host plant in response to different conditions. nih.gov Proteomics can identify proteins related to pathogenicity and toxin biosynthesis, while lipidomics is particularly suited for studying the effects of fumonisins, given their impact on sphingolipid metabolism. frontiersin.orgbiorxiv.org

Future research should leverage comparative omics approaches to unravel the specific impact of this compound. For example, comparative transcriptomics could be used to analyze how the expression of fungal genes changes when FP1 is produced. Similarly, lipidomics studies on animal cell models exposed to FP1 could provide a detailed map of the resulting alterations in the sphingolipid profile, highlighting pathways uniquely affected by this analogue. frontiersin.org Such studies will be instrumental in building a comprehensive picture of the biological significance of this compound.

Development of Strategies to Mitigate this compound Contamination in Agricultural Systems based on Research Insights